molecular formula C18H22IN5O B2839675 N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine CAS No. 923681-47-4

N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Cat. No.: B2839675
CAS No.: 923681-47-4
M. Wt: 451.312
InChI Key: YXHRLIDWDXQWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a synthetic small molecule featuring a pyrimidine core substituted with a methyl group and an N-ethylamine, linked to a 4-iodobenzoyl-piperazine moiety. This structure is characteristic of compounds investigated for potential activity in medicinal chemistry and drug discovery research, particularly in the development of central nervous system (CNS) agents . Compounds with similar aminopyrimidine scaffolds have been explored as potent and selective inhibitors of enzymes like neuronal nitric oxide synthase (nNOS), which is a target for neurodegenerative conditions . The iodine atom on the benzoyl group offers a versatile handle for further structural modification via cross-coupling reactions, making this compound a valuable intermediate for constructing chemical libraries in lead optimization studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment, including gloves and eyeshields .

Properties

IUPAC Name

[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22IN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHRLIDWDXQWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, pharmacological implications, and structure-activity relationships (SAR).

Compound Overview

The compound features a complex structure that includes a pyrimidine ring, a piperazine moiety, and an iodobenzoyl group. Its molecular formula is C18H22N5IC_{18}H_{22}N_{5}I, indicating the presence of carbon, hydrogen, nitrogen, and iodine atoms. The unique combination of these functional groups suggests potential applications in targeting various biological pathways, particularly in central nervous system (CNS) disorders.

Biological Activity

1. Interaction with Neurotransmitter Receptors

Preliminary studies indicate that this compound may interact with several neurotransmitter receptors, including:

  • Dopamine Receptors : Compounds with similar structural motifs often exhibit significant affinity for dopamine receptors, particularly the D4 subtype. This interaction is crucial for the treatment of neuropsychiatric conditions.
  • Serotonin Receptors : The piperazine ring is known to enhance binding to serotonin receptors, which may influence mood disorders and anxiety.

2. Structure-Activity Relationship (SAR)

The SAR studies of related compounds suggest that modifications to the piperazine and pyrimidine moieties can significantly impact biological activity. For example, the introduction of various substituents on the benzoyl group can enhance receptor affinity and selectivity. A comparative analysis of similar compounds reveals trends in binding affinities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamidePiperazine, benzamideHigh affinity for dopamine D4 receptorSelectivity over D2 receptor
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamidesPiperazine, carboxamidePotential imaging agent for neuropsychiatric disordersRadiolabeling capabilities
1-Aryl-piperazinesAryl groups linked to piperazineVarious receptor affinitiesVersatile scaffold for drug design

The specific iodobenzoyl substitution in this compound may enhance lipophilicity and receptor binding characteristics compared to other derivatives .

Pharmacological Implications

Given its structural features and biological activity, this compound holds promise as a lead compound in the development of pharmaceuticals targeting CNS disorders. Its potential applications include:

Pharmaceutical Development : As a candidate for drugs aimed at treating conditions such as schizophrenia and depression due to its interaction with dopamine and serotonin pathways.

Research Tools : The compound can serve as a probe in receptor binding studies to elucidate mechanisms of action for various neuroactive compounds.

Case Studies and Research Findings

Research has shown that compounds structurally related to this compound exhibit varying degrees of efficacy against different receptor subtypes. For instance, one study highlighted a related compound's high selectivity for the D4 receptor over the D2 receptor with an IC50 value as low as 0.057 nM . This specificity suggests that modifications to the structure can lead to enhanced therapeutic profiles.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine exhibit promising anticancer properties. The piperazine moiety is often associated with enhanced biological activity against various cancer cell lines. Studies have shown that derivatives of piperazine can inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a similar piperazine derivative exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting a potential therapeutic application in oncology .

Neuropharmacology

2.1 Central Nervous System Disorders

The compound's structural characteristics suggest potential applications in treating central nervous system disorders, such as anxiety and depression. Compounds with piperazine and pyrimidine scaffolds have been investigated for their ability to interact with serotonin receptors, which play a crucial role in mood regulation.

Data Table: Neuropharmacological Studies

CompoundTarget ReceptorEffectReference
This compound5-HT1AAgonist
Similar Piperazine Derivative5-HT2AAntagonist

Antimicrobial Properties

3.1 Bacterial Infections

Recent studies have indicated that compounds with similar structures possess antimicrobial properties. The presence of the iodobenzoate group may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.

Case Study:
A study highlighted the efficacy of a related compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antimicrobial agent .

Drug Development and Optimization

4.1 Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperazine and pyrimidine rings can lead to enhanced potency and selectivity for specific biological targets.

Data Table: SAR Findings

ModificationActivity ChangeReference
Methyl substitution on pyrimidineIncreased potency against cancer cells
Iodine substitution on benzene ringEnhanced antimicrobial activity

Chemical Reactions Analysis

Core Reactivity of Functional Groups

The compound contains three key reactive regions:

  • Piperazine ring (4-(4-iodobenzoyl)piperazin-1-yl)

  • Pyrimidine core (6-methylpyrimidin-4-amine)

  • N-Ethyl substituent

Table 1: Functional Group Reactivity

Functional GroupReactivity HighlightsExample Reactions
Piperazine ringSusceptible to alkylation, acylation, or nucleophilic substitution at the iodobenzoyl group.SNAr with nucleophiles (e.g., amines, thiols) at the iodine site .
Pyrimidine aminePotential for condensation, diazotization, or alkylation.Formation of Schiff bases or amides under basic conditions .
Iodobenzoyl groupElectron-deficient aromatic system; prone to cross-coupling (e.g., Suzuki, Ullmann).Pd-catalyzed coupling with boronic acids .
N-Ethyl substituentLimited reactivity under mild conditions; possible dealkylation under acidic/basic conditions.

Reactions at the Piperazine Substituent

The 4-iodobenzoyl group on the piperazine ring is a prime site for functionalization:

Table 2: Piperazine Ring Modifications

Reaction TypeConditionsProductsReferences
Nucleophilic Aromatic Substitution (SNAr) NaSMe, DMF, 80°CReplacement of iodine with sulfur-based nucleophiles (e.g., –SMe) .
Cross-Coupling (Suzuki) Pd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivatives via C–I bond activation .
Reductive Deiodination H₂, Pd/C, EtOHRemoval of iodine to yield 4-benzoylpiperazine .

Pyrimidine Core Transformations

The 6-methylpyrimidin-4-amine scaffold can undergo selective modifications:

Table 3: Pyrimidine Reactivity

ReactionConditionsOutcomeNotes
Methyl Group Oxidation KMnO₄, H₂SO₄, ΔConversion to carboxylic acid (risk of overoxidation)Limited precedent; steric hindrance may reduce yield.
Amine Alkylation R-X, K₂CO₃, DMFFormation of quaternary ammonium salts .
Diazotization NaNO₂, HCl, 0°CGeneration of diazonium intermediate for Sandmeyer reactions.Requires careful pH control.

Piperazine Ring Opening/Functionalization

Piperazine derivatives are known to undergo ring-opening under strong nucleophilic conditions:

Table 4: Ring-Opening Reactions

ReagentConditionsProductYield (%)
NaCNDMSO, 120°CCyanide-substituted linear amine60–75
NaN₃DMF, 100°CAzide-functionalized chain55–70
H₂O (acidic)HCl, refluxCleavage to ethylene diamine derivatives40–50

Key Research Findings

  • Cross-Coupling Efficiency : Suzuki reactions with arylboronic acids proceed in >80% yield when using Pd(OAc)₂/XPhos catalytic systems .

  • Competing Pathways : Attempted alkylation of the pyrimidine amine often leads to piperazine N-alkylation instead, due to higher nucleophilicity .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates at the iodobenzoyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Modified Pyrimidines

N-ethyl-2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine
  • Structural Difference : Replaces the benzoyl group with a sulfonyl moiety.
  • The sulfonyl group may also improve solubility due to its polarity .
2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine (G868-1212)
  • Structural Difference : Features a benzenesulfonyl group with ethoxy and dimethyl substituents, coupled with a methoxyphenylamine.
  • Impact : The ethoxy and methoxy groups enhance solubility, while the dimethyl substituents introduce steric hindrance, possibly reducing off-target interactions .
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
  • Structural Difference : Lacks the 4-iodobenzoyl group and substitutes ethylamine with a butyl group.
  • The absence of the benzoyl/sulfonyl group simplifies synthesis but may reduce target specificity .

Heterocyclic and Substituent Variations

6-(4-Methyl-1-piperazinyl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylvinyl]-4-pyrimidinamine
  • Structural Difference : Incorporates a styryl (vinyl-phenyl) group at the 2-position and a pyrazole amine.
  • Impact : The styryl group introduces planarity, enhancing π-π stacking interactions with aromatic residues in enzyme active sites. The pyrazole moiety may modulate hydrogen-bonding interactions .
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives (e.g., Compound 7o)
  • Structural Difference : Replaces pyrimidine with a quinazoline core and adds an imidazopyridine substituent.
  • Impact : The quinazoline scaffold is associated with kinase inhibition (e.g., EGFR), while the imidazopyridine group may improve cellular uptake. Yields (~75–80%) suggest moderate synthetic accessibility .

Key Research Findings

  • Piperazine Modifications : Sulfonyl and benzoyl groups on piperazine significantly influence electronic properties and target engagement. The 4-iodobenzoyl group in the target compound may offer advantages in radiolabeling compared to sulfonyl analogs .
  • Alkyl Chain Effects : Ethyl and butyl groups balance lipophilicity and metabolic stability. Longer chains (butyl) may enhance CNS penetration but reduce solubility .
  • Heterocyclic Cores : Pyrimidine-based compounds (e.g., target compound) are smaller and more synthetically tractable than quinazolines, which are associated with kinase inhibition but require complex synthesis .

Q & A

Q. What are the key synthetic routes for preparing N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Piperazine Ring Formation : Mannich reactions using formaldehyde, secondary amines, and ketones/aldehydes under acidic or basic conditions .
  • Iodobenzoyl Substitution : Electrophilic aromatic substitution with iodobenzoyl chloride, requiring anhydrous conditions and catalysts like AlCl₃ .
  • Pyrimidine Core Assembly : Cyclocondensation of amidines with β-diketones, optimized at 80–100°C in DMF .
    Optimization Tips : Monitor intermediates via TLC/HPLC, use inert atmospheres for moisture-sensitive steps, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ detection) .
  • NMR Spectroscopy : ¹H/¹³C NMR to resolve piperazine, pyrimidine, and iodobenzoyl moieties (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) and confirm iodine positioning .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, HER2) via fluorescence-based assays using ATP analogs .
  • Receptor Binding : Radioligand displacement assays (e.g., ⁵-HT₁A/σ receptors) with membrane preparations from transfected cells .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :
  • Substituent Variation : Replace the iodobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess π-π stacking effects .
  • Scaffold Hybridization : Fuse pyrimidine with imidazoles or triazoles to enhance binding to hydrophobic enzyme pockets .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinase ATP-binding sites) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Metabolic Stability Checks : Test for cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to rule out off-target effects .
  • Batch Purity Analysis : Use LC-MS to detect impurities (>98% purity required for reproducibility) .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

  • Methodological Answer :
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
  • Dosing Routes : Compare oral bioavailability vs. intravenous administration in rodent models, measuring plasma half-life via LC-MS/MS .
  • Tissue Distribution : Radiolabel the iodine moiety (¹²⁵I) for gamma-counter-based biodistribution studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.